molecular formula C22H40N+ B8798649 N-Benzyl-N,N-dimethyltridecan-1-aminium

N-Benzyl-N,N-dimethyltridecan-1-aminium

Cat. No.: B8798649
M. Wt: 318.6 g/mol
InChI Key: VVZBFOKBSDGVGZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Benzalkonium chloride is typically synthesized through the reaction of benzyl chloride with a mixture of alkyldimethylamines. The reaction is carried out in an aqueous medium, and the resulting product is purified through crystallization or distillation .

Industrial Production Methods: In industrial settings, benzalkonium chloride is produced by reacting benzyl chloride with dimethylalkylamines in the presence of a solvent such as ethanol or isopropanol. The reaction is exothermic and requires careful temperature control to prevent side reactions. The product is then purified and concentrated to the desired strength .

Comparison with Similar Compounds

Uniqueness of Benzalkonium: Benzalkonium chloride is unique due to its broad-spectrum antimicrobial activity and its ability to act as a phase transfer catalyst. Its versatility in various applications, from medicine to industry, sets it apart from other similar compounds .

Properties

Although not entirely elucidated, the bactericidal action of benzalkonium chloride is believed to be due to the disruption of intermolecular interactions. Such disruption can cause the dissociation of cellular membrane lipid bilayers of bacteria, resulting in compromised cellular permeability control and the leakage of important cellular contents. Additionally, other important molecular complexes like enzymes which control the maintenance of a great range of respiratory and metabolic cellular activities, are also susceptible to such deactivation. Consequently, a variety of critical intermolecular interactions and tertiary structures in very highly specific biochemical systems that allow bacterial agents to function normally can be readily disrupted or deactivated by cationic surfactants like benzalkonium chloride..

Molecular Formula

C22H40N+

Molecular Weight

318.6 g/mol

IUPAC Name

benzyl-dimethyl-tridecylazanium

InChI

InChI=1S/C22H40N/c1-4-5-6-7-8-9-10-11-12-13-17-20-23(2,3)21-22-18-15-14-16-19-22/h14-16,18-19H,4-13,17,20-21H2,1-3H3/q+1

InChI Key

VVZBFOKBSDGVGZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1

Canonical SMILES

CCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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